N-Methyl-N-ethyltryptamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEGVMLMDWYPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024010 | |
| Record name | N-Methyl-N-ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-69-9 | |
| Record name | N-Ethyl-N-methyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-ethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-ETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KX1J1D3RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Reactions of N Methyl N Ethyltryptamine
Synthetic Methodologies
The principal methods for synthesizing N-Methyl-N-ethyltryptamine fall into two main categories: the alkylation of tryptamine (B22526) or its N-mono-alkylated precursors, and the Fischer indole (B1671886) synthesis, which builds the indole structure from acyclic precursors.
Alkylation of the primary amino group of tryptamine is a direct method for introducing the methyl and ethyl substituents. However, achieving the specific asymmetrical N,N-disubstitution of MET presents significant challenges related to selectivity.
The synthesis of MET via sequential alkylation can theoretically proceed through two pathways: the N-methylation of N-ethyltryptamine (NET) or the N-ethylation of N-methyltryptamine (NMT).
Alkylation of N-ethyltryptamine (NET): The starting material, NET, is first synthesized by mono-ethylating tryptamine. This can be achieved through methods like reductive amination with acetaldehyde or direct alkylation with an ethyl halide. The subsequent step involves the selective methylation of NET. Common methylating agents include methyl iodide (MeI) or dimethyl sulfate (B86663). The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, enhancing its nucleophilicity.
Alkylation of N-methyltryptamine (NMT): Alternatively, tryptamine can first be mono-methylated to produce NMT. Reagents for this step include methylating agents under controlled conditions or reductive amination using formaldehyde. The resulting NMT is then subjected to ethylation using an ethylating agent such as ethyl bromide or ethyl iodide, again in the presence of a suitable base.
A more controlled, albeit indirect, method involves the use of carbamates. For instance, a tryptamine can be reacted with methyl chloroformate to form the corresponding methyl carbamate. Subsequent reduction of the carbamate carbonyl group, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the N-methylated tryptamine. cdnsciencepub.com A similar sequence could be envisioned using ethyl chloroformate to introduce the ethyl group.
Reductive amination offers another pathway. To achieve asymmetrical substitution, one could first react tryptamine with acetaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form N-ethyltryptamine. reddit.com This intermediate would then be isolated, purified, and subjected to a second reductive amination with formaldehyde to introduce the methyl group, yielding the final MET product. youtube.com
The primary challenge in the synthesis of MET via direct alkylation is the lack of selectivity. The reactivity of the amine nitrogen changes with each alkylation step, complicating the isolation of the desired product.
Over-Alkylation: The nucleophilicity of the nitrogen atom often increases after the first alkylation. For example, N-methyltryptamine is generally more nucleophilic than tryptamine itself. sciencemadness.org This means that during the methylation of tryptamine, the reaction can readily proceed past the mono-methylated stage to form N,N-dimethyltryptamine (DMT). More significantly, the tertiary amine product (MET) is itself a strong nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt, N,N,N-trimethyl-N-ethyltryptammonium iodide. sciencemadness.org This over-alkylation leads to a complex mixture of products that is difficult to separate.
Statistical Product Distribution: When reacting tryptamine with a mixture of alkylating agents, or even sequentially, a statistical distribution of products (unreacted tryptamine, NMT, NET, DMT, DET, and MET) is often obtained, resulting in low yields of the target compound.
Steric Hindrance Effects: While increasing steric bulk on the nitrogen can slow down the rate of quaternization, the difference between a methyl and an ethyl group is often insufficient to provide clean selectivity. sciencemadness.org However, ethylation reactions can sometimes be more selective for the tertiary amine stage compared to methylation due to the slightly greater steric hindrance of the ethyl group. sciencemadness.org
Side Reactions: Under certain conditions, particularly with reductive amination, intramolecular cyclization can occur between the ethylamine (B1201723) side chain and the C2 position of the indole nucleus. This reaction, a type of Pictet-Spengler reaction, leads to the formation of tetrahydro-β-carboline (THBC) derivatives as significant impurities. manchester.ac.uknih.gov
The synthesis of N,N-disubstituted tryptamines via alkylation routes invariably produces a range of by-products that require careful characterization and removal.
Common By-products: The table below summarizes the major by-products encountered during the synthesis of MET via alkylation, using DMT synthesis as a well-characterized analogue. nih.gov
| By-Product Name | Chemical Formula | Formation Pathway |
| N-Methyltryptamine (NMT) | C₁₁H₁₄N₂ | Incomplete alkylation |
| N-Ethyltryptamine (NET) | C₁₂H₁₆N₂ | Incomplete alkylation |
| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂ | Competing methylation reaction |
| N,N-Diethyltryptamine (DET) | C₁₄H₂₀N₂ | Competing ethylation reaction |
| N,N,N-Trialkyltryptammonium Salt | C₁₄H₂₁N₂⁺ (e.g., Trimethyl) | Over-alkylation of the tertiary amine |
| Tetrahydro-β-carboline (THBC) | C₁₁H₁₂N₂ | Pictet-Spengler side reaction |
| 2-Methyl-tetrahydro-β-carboline | C₁₂H₁₄N₂ | Pictet-Spengler side reaction (from NMT) |
Purification Strategies: Given the similar physical properties of the various tryptamine analogues in the reaction mixture, purification can be challenging.
Chromatography: Column chromatography is a common and effective method for separating the desired tertiary amine (MET) from the unreacted starting materials, mono-alkylated intermediates, and other dialkylated by-products.
Crystallization and Salt Formation: The crude product mixture can be converted into salts, such as hydrochlorides or picrates. cdnsciencepub.com The different salts may have varying solubilities in specific solvents, allowing for separation through fractional crystallization. The purified salt can then be neutralized with a base to liberate the free amine.
Distillation: For free base products that are oils, Kugelrohr or short-path vacuum distillation can be used for purification, although this may not effectively separate compounds with very close boiling points. sciencemadness.org
The Fischer indole synthesis provides a powerful alternative to direct alkylation, constructing the indole ring itself to yield the target tryptamine. This method avoids the challenges of selective N-alkylation by introducing the complete N-Methyl-N-ethylaminoethyl side chain as part of one of the precursors. wikipedia.org
The general reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a suitable aldehyde or ketone. wikipedia.orgmdpi.com For the synthesis of MET, the required carbonyl component is 4-(N-methyl-N-ethylamino)butanal or a protected version, such as its diethyl acetal. nih.govmdma.ch The reaction proceeds by heating the phenylhydrazine and the aldehyde acetal in the presence of an acid catalyst like sulfuric acid, polyphosphoric acid, or zinc chloride. wikipedia.orgmdma.ch
The Fischer indole synthesis can be adapted to continuous-flow manufacturing, which offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. nih.gov A flow-based synthesis of tryptamine analogues has been demonstrated and can be directly applied to the production of MET. nih.gov
In this setup, solutions of the reactants (e.g., phenylhydrazine hydrochloride and 4-(N-methyl-N-ethylamino)butyraldehyde diethyl acetal) are pumped from separate reservoirs and merged in a T-mixer. researchgate.net The combined stream then enters a heated reactor coil, typically made of chemically resistant tubing. The precise control over temperature and residence time within the reactor allows for rapid optimization of reaction conditions, minimizing the formation of impurities and maximizing the yield of the desired indole. nih.govnih.gov
The table below outlines typical parameters for a continuous-flow Fischer indole synthesis adapted for tryptamines. nih.gov
| Parameter | Value/Condition | Purpose |
| Reactant A | Phenylhydrazine hydrochloride in aqueous solution | Indole nitrogen and benzene ring source |
| Reactant B | 4-(N-methyl-N-ethylamino)butyraldehyde diethyl acetal | Side chain and indole positions 2 & 3 source |
| Catalyst | Sulfuric Acid or Acetic Acid (often in the aqueous phase) | Catalyzes hydrazone formation and cyclization |
| Reactor Temperature | 100 - 200 °C | Provides thermal energy for the reaction |
| Residence Time | 10 - 30 minutes | Controls the duration the reactants are at high temperature |
| Quenching | In-line addition of base (e.g., NaOH solution) | Neutralizes the acid and stops the reaction |
| Extraction | In-line liquid-liquid extraction with an organic solvent | Separates the product from aqueous waste |
This methodology allows for the rapid and clean synthesis of tryptamines in good yields. nih.gov The direct in-line quenching and extraction steps simplify the workup process, providing a continuous stream of the crude product dissolved in an organic solvent, ready for final purification. nih.gov
Fischer Indole Synthesis Approaches
Advantages in Reaction Yield and Product Isolation
The synthesis of N,N-disubstituted tryptamines like MET often involves the alkylation of a primary or secondary amine precursor. A common challenge in these syntheses is controlling the extent of alkylation to prevent the formation of under-alkylated (secondary amines) or over-alkylated (quaternary ammonium salts) byproducts. The choice of synthetic route and reaction conditions is critical for maximizing the yield of the desired tertiary amine and simplifying its isolation from the reaction mixture.
One prevalent method is the reductive amination of tryptamine. This approach can be performed sequentially. First, tryptamine can be reacted with acetaldehyde in the presence of a reducing agent to form N-ethyltryptamine. Subsequently, this secondary amine can be reacted with formaldehyde under similar conditions to yield this compound. Alternatively, direct reductive amination of N-methyltryptamine with acetaldehyde can be employed. The use of specific reducing agents, such as sodium cyanoborohydride (NaBH₃CN), is advantageous as it is selective for the iminium ion intermediate and does not readily reduce the aldehyde starting material, thus minimizing side reactions.
Another common route is the direct alkylation of tryptamine. However, reacting tryptamine with alkyl halides can lead to a mixture of products. For instance, methylation of tryptamine can be difficult to stop at the tertiary amine stage and may proceed to form the quaternary N,N,N-trimethyltryptammonium salt. sciencemadness.orgnih.gov Steric hindrance plays a role in the selectivity of alkylation; ethyl groups are bulkier than methyl groups, which can influence the reaction rate and product distribution. sciencemadness.org The use of phase-transfer catalysts in alkylation reactions has been explored, but can also lead to undesired byproducts, such as substitution at the indole nitrogen. nih.gov
Careful control of stoichiometry, temperature, and choice of reagents allows for optimized yields and facilitates simpler purification, often involving acid-base extraction followed by chromatography or crystallization to isolate the pure product.
Table 1: Comparison of Synthetic Strategies for N,N-Dialkyl Tryptamines
| Synthetic Method | Precursors | Common Reagents | Advantages in Yield and Isolation | Potential Byproducts |
|---|---|---|---|---|
| Sequential Reductive Amination | Tryptamine, Acetaldehyde, Formaldehyde | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Good control over alkylation, leading to higher purity of the intermediate and final product. Milder reaction conditions. | N-methyltryptamine, N-ethyltryptamine (unreacted intermediates). |
| Direct Alkylation | Tryptamine, Methyl Halide, Ethyl Halide | Sodium hydroxide, Phase-transfer catalyst | Can be a one-pot reaction. | Secondary amines, Quaternary ammonium salts, N-indole alkylated products. nih.gov |
| Eschweiler-Clarke Reaction | N-ethyltryptamine | Formic acid, Formaldehyde | High yields for methylation of secondary amines. Avoids quaternary salt formation. | Potential for Pictet-Spengler side reaction to form β-carbolines. |
| Acylation followed by Reduction | Tryptamine | Acetyl chloride, Propionyl chloride, Lithium aluminum hydride | Provides excellent control, avoiding over-alkylation. Produces the target amine with high purity. | Requires an additional reduction step. Use of potent reducing agents like LiAlH₄. |
Novel Synthetic Routes for Tryptamine Analogues
Recent advancements in chemical synthesis have led to the development of novel methods applicable to the production of tryptamine analogues, including MET. These methods often focus on improving efficiency, safety, and scalability.
One significant development is the use of continuous flow synthesis. nih.govrsc.org This technique involves pumping reagents through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. A continuous flow synthesis for N,N-dimethyltryptamine (DMT) and its analogues has been developed using a Fischer indole reaction. nih.gov This method offers several advantages:
Rapid Synthesis: Reaction times are significantly reduced, often to a matter of minutes.
High Yields: The optimized and controlled conditions lead to excellent conversion rates and high yields of the pure product.
Integrated Purification: The flow setup can be connected directly to an in-line extraction and purification system, streamlining the entire process from synthesis to the isolation of the pure freebase. nih.gov
Scalability: The process can be readily scaled up to produce gram quantities of the target compound. nih.gov
The process typically employs relatively "green" or environmentally friendly solvents for both synthesis and extraction. rsc.org The resulting tryptamine freebase can then be converted to a stable salt, such as a fumarate, in a straightforward batch procedure, making the final product easier to handle and store. nih.gov This technology represents a substantial improvement over traditional batch synthesis, offering a cleaner, faster, and more efficient route to a wide range of tryptamine analogues.
Table 2: Optimized Conditions for Continuous Flow Synthesis of Tryptamine Analogues via Fischer Indole Reaction
| Parameter | Optimized Value | Purpose | Reference |
|---|---|---|---|
| Solvent System | Acetonitrile (B52724) and Water (1:1 ratio) | Provides suitable solubility for reagents and facilitates the reaction. | nih.gov |
| Catalyst | Sulfuric Acid | Acid catalyst for the Fischer indole cyclization step. | nih.gov |
| Reactor Temperature | 100 - 140 °C | Provides thermal energy to drive the reaction to completion quickly. | nih.gov |
| Residence Time | 10 - 20 minutes | Sufficient time for the reaction to reach full conversion within the reactor. | nih.gov |
| Work-up | In-line extraction with ethyl acetate | Allows for continuous purification of the product stream, yielding pure freebase. | nih.gov |
Chemical Reactivity Analysis
The chemical reactivity of this compound is dictated by its two primary functional components: the indole ring system and the tertiary amine side chain.
Oxidation Reactions of Indole Moieties
The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation. The pyrrole ring portion is particularly reactive compared to the benzene ring. Oxidation of the indole moiety in tryptamines can occur under various conditions, including atmospheric exposure and reaction with chemical oxidants.
Computational studies on indole itself show that it reacts readily with atmospheric radicals such as hydroxyl (•OH) and chlorine (•Cl). copernicus.org The reaction with •OH predominantly proceeds via addition to the indole ring, leading to the formation of peroxy radicals in the presence of oxygen, which can then transform into various organonitrates and alkoxy radicals. copernicus.org
Substituted indoles can undergo electrooxidation to form soluble oligomers. rsc.org In the context of tryptamines, particularly those with a hydroxyl group on the indole ring (e.g., 4-HO-MET, an analogue of MET), the phenolic nature makes the molecule relatively unstable. In the presence of oxygen, it readily forms bluish or dark-colored degradation products, a reaction that is accelerated by the presence of certain metal ions. wikipedia.org This highlights the general susceptibility of the indole core to oxidative degradation. Under specific acidic and oxidative conditions, certain indoles can react with aldehydes, leading to fragmentation and the formation of colored chromophores. nih.gov
Reduction Reactions of Tryptamine Structures
The indole ring of a tryptamine is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at atmospheric pressure). The aromatic system is stable, and reduction requires more forcing conditions.
To reduce the pyrrole portion of the indole nucleus to an indoline (2,3-dihydroindole), methods such as high-pressure catalytic hydrogenation or chemical reduction are typically necessary. Reagents like sodium in liquid ammonia (Birch reduction) or strong acids in the presence of reducing agents (e.g., zinc dust) can effect this transformation. Catalytic hydrogenation using platinum oxide (Adam's catalyst) in an acidic solvent like acetic acid can also achieve the reduction of the indole to the indoline. However, these are not common reactions performed on tryptamine structures unless the specific properties of the resulting indoline are desired. The tertiary amine side chain of MET is already in a reduced state and is unreactive towards typical reducing agents.
Substitution Reactions at the Indole Nitrogen Atom
The nitrogen atom of the indole ring (position 1) possesses a lone pair of electrons, but it is not strongly basic or nucleophilic because the lone pair is delocalized as part of the 10-π aromatic system. However, the N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form the indolide anion.
This anion is a potent nucleophile and can readily undergo substitution reactions with electrophiles like alkyl halides or aryl halides. This provides a route to N(1)-substituted tryptamines. For example, studies on the methylation of tryptamine have shown that under certain conditions, methylation can occur not only on the side-chain amine but also on the indole nitrogen, leading to products like 1-N-methyl-N,N,N-trimethyltryptammonium iodide. nih.gov This demonstrates the reactivity of the indole nitrogen towards alkylation.
Furthermore, novel synthetic methods have been developed for the N-arylation of the indole nucleus in tryptamine derivatives, allowing for the synthesis of 1-aryltryptamines. researchgate.net These reactions expand the chemical space of tryptamine analogues by modifying the core indole structure itself.
Biosynthetic Pathways of N Methyl N Ethyltryptamine and Analogous Tryptamines
Precursor Amino Acid Metabolism: Tryptophan Decarboxylation
The foundational step in the biosynthesis of tryptamine (B22526) and its derivatives is the decarboxylation of the amino acid L-tryptophan. researchgate.net This reaction removes the carboxylic acid group from tryptophan to yield tryptamine, the parent compound for a vast array of indole (B1671886) alkaloids. wikipedia.org This conversion is catalyzed by a class of enzymes known as aromatic L-amino acid decarboxylases (AADC) or, more specifically, tryptophan decarboxylases (TDC). nih.govnih.gov
These enzymes are widespread in nature, found in mammals, plants, and microorganisms. wikipedia.orgmdpi.com In mammals, AADC is involved in the synthesis of key neurotransmitters. nih.gov In plants and fungi, TDCs channel tryptophan into the production of various secondary metabolites. researchgate.net For instance, the enzyme PsiD, a tryptophan decarboxylase found in Psilocybe cubensis mushrooms, initiates the biosynthesis of psilocybin by converting L-tryptophan into tryptamine. gwern.net The efficiency and substrate promiscuity of these enzymes are of significant interest for biocatalytic applications, with some, like the TDC from the bacterium Ruminococcus gnavus, being capable of acting on a wide range of tryptophan analogs. nih.gov
This initial step is crucial as it produces the tryptamine backbone that is subsequently modified by other enzymes to create the diversity of N-alkylated tryptamines observed in nature.
Enzymatic N-Methylation Processes
Following decarboxylation, the primary amine group of tryptamine becomes a target for alkylation, most commonly methylation. This process is carried out by a family of enzymes called methyltransferases, which transfer a methyl group from a donor molecule to the tryptamine nitrogen.
The universal methyl donor in these biological reactions is S-adenosyl-L-methionine (SAM). researchgate.net Methyltransferase enzymes utilize SAM, converting it to S-adenosyl-L-homocysteine (SAH) as the methyl group is transferred to the substrate. researchgate.netresearchgate.net For N,N-dimethylated tryptamines like DMT, this process is thought to occur in a stepwise fashion: tryptamine is first methylated to form N-methyltryptamine (NMT), which is then methylated a second time to yield N,N-dimethyltryptamine (DMT). researchgate.netmdpi.com
Role of Indolethylamine N-Methyltransferase (INMT) in Tryptamine Methylation
The key enzyme implicated in the N-methylation of tryptamines in mammals and other organisms is Indolethylamine N-methyltransferase (INMT). nih.gov First identified in rabbit lung, INMT catalyzes the transfer of methyl groups from SAM to the nitrogen atom of tryptamine and other indoleamines. nih.gov The expression of INMT has been confirmed in various mammalian tissues, including the lungs, brain, and adrenal glands, suggesting a role in endogenous metabolic pathways. nih.gov The enzyme facilitates both the first and second methylation steps, converting tryptamine to NMT and subsequently NMT to DMT. researchgate.net
Substrate Specificity of Methyltransferase Enzymes
INMT exhibits broad substrate specificity, meaning it can act on a variety of molecules. Its activity is not limited to tryptamine; it can also methylate other compounds, including serotonin (B10506) and various primary, secondary, and tertiary amines. nih.govmdpi.com This promiscuity extends to non-indole compounds as well, with INMT showing activity as a thioether S-methyltransferase, capable of methylating selenium and thioether compounds, likely as a detoxification mechanism. mdpi.com
However, the landscape of tryptamine methylation may be more complex than previously understood. Recent studies using INMT-knockout rats have shown that the biosynthesis of NMT and DMT can still occur, suggesting that other, yet-to-be-identified enzymes may possess N-methyltransferase activity towards tryptamines, or that alternative pathways exist. mdpi.com
| Substrate Class | Example Substrates | Action | Product(s) |
|---|---|---|---|
| Indoleamines | Tryptamine | Stepwise N-methylation | N-Methyltryptamine (NMT), N,N-Dimethyltryptamine (DMT) |
| Serotonin (5-Hydroxytryptamine) | N-methylation | N-Methylserotonin, Bufotenin (5-HO-DMT) | |
| 5-Methoxytryptamine | N-methylation | 5-MeO-DMT | |
| Thioethers / Selenoethers | Dimethyl Selenide | S-methylation / Se-methylation | Trimethylselenonium |
Hypothesized Biosynthetic Routes for N-Methylated Tryptamines
While the pathway for DMT is well-hypothesized, the natural biosynthetic origin of asymmetrically substituted tryptamines like N-Methyl-N-ethyltryptamine (MET) remains unconfirmed. Based on the established enzymatic logic, several plausible routes can be proposed. These routes would require not only a methyl donor like SAM but also an ethyl group donor, for which S-adenosylethionine (SAE) is a known biological, though less common, equivalent.
Hypothesized Pathway A: Methylation followed by Ethylation
Tryptophan → Tryptamine (via AADC/TDC)
Tryptamine + SAM → N-Methyltryptamine (NMT) + SAH (via INMT or similar methyltransferase)
NMT + SAE → this compound (MET) + SAH (via a putative N-ethyltransferase)
Hypothesized Pathway B: Ethylation followed by Methylation
Tryptophan → Tryptamine (via AADC/TDC)
Tryptamine + SAE → N-Ethyltryptamine (NET) + SAH (via a putative N-ethyltransferase)
NET + SAM → this compound (MET) + SAH (via INMT)
This second hypothesis is supported by metabolic data, as N-ethyltryptamine (NET) has been identified as a metabolite of MET in humans, indicating that enzymes capable of recognizing and acting upon an ethylated tryptamine substrate exist in biological systems.
Bioproduction Strategies for Tryptamine Derivatives
The growing interest in tryptamine derivatives for potential therapeutic applications has driven the development of biotechnological production methods. These strategies leverage microbial fermentation and biocatalysis to synthesize a wide array of tryptamines, including novel, "new-to-nature" compounds. gwern.net
Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, serve as cellular factories. gwern.net By introducing a heterologous biosynthetic pathway—for example, by expressing genes for a tryptophan decarboxylase (like PsiD) and a methyltransferase (like INMT)—these microbes can be engineered to produce compounds like DMT directly from tryptophan or simpler starting materials. gwern.net
Another powerful strategy is precursor-directed biosynthesis. This involves feeding modified starting materials, such as substituted indoles, to a culture of engineered microbes. The promiscuity of enzymes like tryptophan synthase allows the cells to convert these synthetic precursors into a diverse library of corresponding tryptophan analogs, which are then converted into novel tryptamines by the downstream enzymes. nih.gov This approach enables the efficient and scalable production of a wide range of tryptamine derivatives for research and drug discovery.
| Host Organism | Key Enzymes Introduced | Strategy | Example Products |
|---|---|---|---|
| Escherichia coli | Tryptophan Decarboxylase (PsiD), Indolethylamine N-Methyltransferase (INMT) | Metabolic Engineering | DMT, 5-MeO-DMT, Bufotenine |
| Escherichia coli | Tryptophan Synthase (TrpB), Tryptophan Decarboxylase (RgnTDC) | Precursor-Directed Biosynthesis & Biocatalysis | Halogenated tryptamines, various substituted tryptamines |
| Saccharomyces cerevisiae | Psilocybin Biosynthesis Pathway Enzymes (PsiD, PsiK, PsiM) | Metabolic Engineering | Psilocybin and related compounds |
Pharmacological Investigations of N Methyl N Ethyltryptamine
Receptor Binding Profiles and Affinities
The pharmacological activity of N-Methyl-N-ethyltryptamine is primarily characterized by its interaction with serotonin (B10506) receptors. However, its profile also includes interactions with other neurotransmitter systems.
Research indicates that MET interacts with several serotonin receptor subtypes, with varying degrees of affinity and efficacy. Much of the detailed quantitative data comes from studies on its 4-hydroxy analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), which is believed to be the active metabolite.
This compound is reported to act as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. wikipedia.org Its activity at the 5-HT1A and 5-HT2B receptors is considered to be very weak. wikipedia.org The agonism at the 5-HT2A receptor is a key characteristic of many psychedelic tryptamines and is thought to be the primary mechanism behind their psychoactive effects. ontosight.ai Studies on the analog 4-HO-MET confirm its role as a serotonin receptor agonist, particularly at the 5-HT2A subtype. ontosight.ai In vitro functional assays using calcium flux have demonstrated that 4-substituted tryptamines, including 4-HO-MET, stimulate calcium mobilization through the activation of human and mouse 5-HT2A receptors. acs.org
A study investigating the receptor binding profile of 4-HO-MET revealed the following affinities (Ki values) at various serotonin receptor subtypes:
| Receptor Subtype | Binding Affinity (Ki) in µM |
| 5-HT1A | 0.228 |
| 5-HT2A | 0.057 |
| 5-HT2C | 0.141 |
Data sourced from a study on the pharmacological properties of 4-HO-MET. iiab.me
These values indicate that 4-HO-MET has a high affinity for the 5-HT2A receptor, followed by the 5-HT2C and 5-HT1A receptors. The higher affinity for the 5-HT2A receptor is consistent with the compound's classification as a psychedelic tryptamine (B22526). ontosight.ai
In terms of potency, which is a measure of the concentration of a drug required to produce a certain effect (often expressed as EC50), studies on various N,N-dialkylated tryptamines have shown that the size of the N-alkyl group can influence activity. For instance, at the 5-HT2C receptor, potency tends to decline with bulkier substituents on the terminal amine. ljmu.ac.uk
NMDA Receptors: Some tryptamine derivatives have been shown to act as non-competitive N-methyl-D-aspartate (NMDA) receptor blockers. meduniwien.ac.at The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory. wikipedia.orgnih.gov While direct functional data for MET at the NMDA receptor is scarce, the structural similarities to other tryptamines suggest a potential for interaction.
Sigma-1 Receptors: The sigma-1 receptor is an intracellular chaperone protein that has been identified as a target for some tryptamines, notably N,N-dimethyltryptamine (DMT). nih.gov Given the structural similarity between MET and DMT, it is plausible that MET also interacts with the sigma-1 receptor, although specific binding studies are needed for confirmation.
Dopaminergic Receptors: The binding affinity of 4-HO-MET for several dopamine (B1211576) receptor subtypes has been investigated. The Ki values indicate a much lower affinity for these receptors compared to the serotonin receptors.
| Receptor Subtype | Binding Affinity (Ki) in µM |
| D1 | >25 |
| D2 | 4 |
| D3 | 6.7 |
Data sourced from a study on the pharmacological properties of 4-HO-MET. iiab.me
These findings suggest that the direct interaction of 4-HO-MET with dopamine receptors is significantly weaker than with serotonin receptors.
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. Some tryptamines can inhibit SERT, thereby increasing the extracellular concentration of serotonin. Research on 4-HO-MET has determined its binding affinity for SERT.
| Transporter | Binding Affinity (Ki) in µM |
| SERT | 0.2 |
Data sourced from a study on the pharmacological properties of 4-HO-MET.
Serotonin Receptor Subtypes: 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C
Molecular Mechanisms of Action
The primary molecular mechanism of action for this compound is believed to be its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Activation of 5-HT2A receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. This is a common mechanism for classic psychedelic tryptamines. acs.org The distinct balance of methyl and ethyl groups on the nitrogen atom of MET influences its pharmacological profile and binding affinity compared to other tryptamines like N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).
G-protein Coupled Receptor Signaling Pathways
The primary mechanism of action for tryptamines, including MET, involves interaction with G-protein coupled receptors (GPCRs), particularly the serotonin (5-hydroxytryptamine, or 5-HT) receptor family. nih.govsci-hub.se
This compound acts as an agonist at serotonin receptors, with a notable affinity for the 5-HT2 subtype. wikipedia.org It is specifically characterized as a partial agonist of the 5-HT2A and 5-HT2C receptors. wikipedia.org The 5-HT2A receptor is widely considered essential for the characteristic psychoactive effects of many tryptamines. nih.govfrontiersin.org In addition to its activity at 5-HT2 receptors, MET demonstrates very weak agonistic activity at the 5-HT1A and 5-HT2B receptors. wikipedia.org
Table 1: Receptor Interaction Profile of this compound (MET)
| Receptor | Activity | Reference |
|---|---|---|
| 5-HT2A | Partial Agonist | wikipedia.org |
| 5-HT2C | Partial Agonist | wikipedia.org |
| 5-HT1A | Weak Agonist | wikipedia.org |
Downstream Intracellular Signaling Cascades (e.g., ERK Activation, Receptor Endocytosis)
The activation of 5-HT2A receptors by agonist compounds initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation typically leads to the stimulation of phospholipase C, which in turn results in the production of inositol (B14025) phosphates and an increase in intracellular calcium.
Further downstream, this activation can trigger other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. nih.govbiomolther.org Studies on various tryptamine and phenethylamine (B48288) derivatives have shown that their functional activity as 5-HT2A agonists correlates with their ability to induce ERK activation. nih.govbiomolther.org Although specific studies detailing ERK activation by MET are not prominent, its demonstrated agonism at the 5-HT2A receptor suggests it likely engages this pathway, consistent with the behavior of other compounds in its class. nih.govwikipedia.org
Neuropharmacological Mechanisms of Tryptamine Action
The neuropharmacological effects of tryptamines are rooted in their structural similarity to serotonin, allowing them to act as neuromodulators in the central nervous system. medchemexpress.com The primary mechanism for their psychedelic effects is widely attributed to agonism at the 5-HT2A receptor. wikipedia.orgnih.gov This interaction is a cornerstone of their activity, leading to altered cognitive, perceptual, and mood states. frontiersin.org Animal models, such as the head-twitch response (HTR) in rodents, are used as a behavioral proxy to study the 5-HT2A agonist activity of these compounds. wikipedia.orgbiomolther.org
While the 5-HT2A receptor is a primary target, the modulation of other receptors, including 5-HT1A and 5-HT2C, also contributes to the nuanced effects of different tryptamines. biomolther.org For example, stimulation of 5-HT1A receptors has been linked to decreased locomotor activity in animal studies. biomolther.org Therefore, the comprehensive neuropharmacological profile of a given tryptamine is the result of its integrated activity across multiple receptor systems and downstream signaling pathways.
Structure Activity Relationships Sar in N Methyl N Ethyltryptamine and Tryptamine Derivatives
Influence of N-Alkyl Substituents on Receptor Affinity and Efficacy
The substituents attached to the terminal nitrogen atom of the tryptamine (B22526) ethylamine (B1201723) side chain play a critical role in modulating pharmacological activity. The size, shape, and symmetry of these N-alkyl groups can significantly alter how the molecule binds to and activates various receptor subtypes.
Comparison of Methyl and Ethyl Groups with Bulkier Alkyl Chains
The size of the N-alkyl substituents on the tryptamine molecule significantly influences its interaction with serotonin (B10506) receptors. Generally, as the size of the alkyl chains increases, there is a noticeable impact on receptor potency, particularly at the 5-HT2C receptor. Studies have shown that some tryptamines with bulkier N-alkyl groups exhibit lower potency at 5-HT2C receptors. nih.govnih.gov In contrast, the size of the N-alkyl group appears to have a less pronounced effect on agonist potency at 5-HT2A and 5-HT2B receptors. ljmu.ac.uk For instance, functional assays measuring calcium mobilization at the human 5-HT2A (h5-HT2A) receptor show that N,N-dimethyltryptamine (EC₅₀ = 38.3 nM), N,N-diethyltryptamine (EC₅₀ = 67.8 nM), and N,N-dipropyltryptamine (EC₅₀ = 26.1 nM) all possess roughly equivalent potency. ljmu.ac.uk
Furthermore, at the 5-HT2B receptor, a relationship has been observed between efficacy and the N,N-dialkyl substitution pattern. Tryptamines with longer alkyl chains, such as N,N-dipropyl or N,N-diisopropyl groups, tend to have high efficacy, whereas compounds with shorter chains, like psilocin, show lower efficacy. ljmu.ac.uk
Effects of Asymmetrical N,N-Dialkyl Substitutions
Introducing asymmetry to the N,N-dialkyl substituents, as seen in N-Methyl-N-ethyltryptamine (MET), creates a unique pharmacological profile. These asymmetrical compounds are a key area of SAR studies. nih.govljmu.ac.uk Research on 4-substituted tryptamines has included a variety of symmetrical and asymmetrical N,N-dialkyl groups to systematically investigate their effects. nih.govnih.govresearchgate.net
In vivo HTR studies of 4-hydroxy analogs with asymmetrical substituents show a potency trend where smaller groups are favored: 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) was found to be more potent than 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), which in turn was more potent than 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MIPT). nih.gov In vitro data supports the high potency of these asymmetrical compounds, with studies showing that derivatives like 4-OH-MET and 4-AcO-MET often have higher affinities and potencies at the 5-HT2A receptor than the symmetrically substituted DMT. nih.gov For example, N-methyl-N-isopropyltryptamine (EC₅₀ = 44.9 nM) demonstrates potency in h5-HT2A calcium flux assays that is comparable to that of DMT (EC₅₀ = 38.3 nM). ljmu.ac.uk
Impact of Indole (B1671886) Ring Modifications on Receptor Interactions
Modifications to the indole ring, the core structure of tryptamines, have a profound effect on receptor binding and function. wikipedia.org The position and nature of substituents on this ring system can dictate both potency and selectivity.
Substitution at other positions also yields significant changes. Adding small alkyl groups to the 2-position of the indole ring is tolerated by 5-HT6 receptors, with 2-ethyl-5-methoxy-N,N-dimethyltryptamine being a potent 5-HT6 agonist. drugbank.comacs.org However, replacing this small alkyl group with a bulkier phenyl group at the same position can convert the molecule from an agonist to an antagonist. drugbank.comacs.org The 5-HT2A receptor appears less accommodating to substituents at the 2-position. ljmu.ac.uk
Substitution at the 5-position with different atoms highlights the importance of both size and electronegativity for receptor function. Studies on the 5-HT3A receptor showed that while 5-chlorotryptamine (B1214102) and 5-fluorotryptamine (B1197405) have similar binding affinities, the larger chlorine atom leads to much weaker partial agonism. nih.gov
Comparative SAR Studies with N,N-Dimethyltryptamine and N,N-Diethyltryptamine Analogues
This compound (MET) is pharmacologically situated between its close structural relatives, DMT and DET. wikipedia.org Direct comparisons of these three compounds and their derivatives reveal subtle but important differences in their interactions with serotonin receptors.
At the 5-HT2A receptor, the primary target for psychedelic tryptamines, DMT, DET, and their derivatives show varied affinities and efficacies. nih.govacs.org In radioligand binding assays, many 4-hydroxy and 5-methoxy substituted tryptamines, including 4-OH-MET and 4-AcO-MET, demonstrate significantly higher affinity for the 5-HT2A receptor than DMT itself. nih.gov In functional assays measuring inositol (B14025) phosphate (B84403) (IP) turnover, DMT acts as a partial agonist. Several compounds, including DET, have efficacies comparable to DMT, while others like DPT and many 4-OH substituted analogs act as full or nearly full agonists. nih.gov
The table below presents comparative binding affinity (Kᵢ) and functional potency (EC₅₀) data for derivatives of DMT, MET, and DET at the human 5-HT2A receptor, illustrating the nuanced effects of N-alkyl and indole ring substitutions.
| Compound | 5-HT2A Kᵢ (nM) nih.gov | 5-HT2A EC₅₀ (nM) nih.gov | Efficacy (Eₘₐₓ %) nih.gov |
| DMT | 374 | 527 | 38% |
| DET | 530 | 540 | 36% |
| 4-OH-DMT | 43 | 69 | 40% |
| 4-OH-MET | 48 | 84 | 60% |
| 4-OH-DET | 76 | 129 | 89% |
| 4-AcO-DMT | 140 | 109 | 43% |
| 4-AcO-MET | 106 | 115 | 45% |
| 4-AcO-DET | 309 | 240 | 66% |
Data from a [³H]ketanserin binding assay and an IP1 functional assay. Efficacy is relative to 5-HT.
At the 5-HT2C receptor, DMT has a binding affinity of 234 nM. nih.gov In contrast, DET and DPT show lower affinities for this receptor. Tryptamines with bulkier N-alkyl groups generally tend to have lower potency at 5-HT2C receptors. nih.govnih.govljmu.ac.uk This demonstrates that while structurally similar, MET, DMT, and DET possess distinct pharmacological fingerprints dictated by the interplay between their N-alkyl groups and the specific architecture of the receptor binding pocket.
Metabolic Pathways of N Methyl N Ethyltryptamine
In Vitro Metabolism Studies Utilizing Hepatic Models (e.g., Human Liver Microsomes)
To investigate the metabolic pathways of xenobiotics like N-Methyl-N-ethyltryptamine, in vitro models using human liver preparations are standard. researchgate.netnih.gov Pooled human liver microsomes (pHLM) are a common and effective tool for these studies. researchgate.netnih.govresearchgate.netfhnw.ch Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov
Incubation of a compound with pHLM allows for the identification of Phase I metabolites. researchgate.netnih.gov These experiments typically involve incubating the parent drug with pHLM in the presence of necessary cofactors, such as NADPH, and then analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov This methodology allows for the separation and identification of various metabolites formed. researchgate.net Studies on analogous tryptamines, such as 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and N-ethyl-N-propyltryptamine (EPT), have successfully utilized pHLM to elucidate their metabolic pathways, suggesting a similar approach would be effective for MET. researchgate.netresearchgate.netfhnw.ch
Identification and Characterization of Metabolites
Based on studies of related tryptamines, MET is expected to undergo several key metabolic transformations, leading to a variety of metabolites. The primary metabolic reactions anticipated are N-demethylation, hydroxylation, N-oxidation, and conjugation. researchgate.netnih.govfhnw.chnih.govdntb.gov.uaresearchgate.netresearchgate.net
N-Demethylated Metabolites (e.g., N-Ethyltryptamine)
N-dealkylation is a common metabolic pathway for many N,N-disubstituted tryptamines. fhnw.ch In the case of MET, N-demethylation, the removal of the methyl group, would result in the formation of N-ethyltryptamine (NET). researchgate.netwikipedia.org This process is a major metabolic pathway for other N-methylated tryptamines. researchgate.net The resulting NET may then undergo further metabolism.
Hydroxylated Metabolites (e.g., 6-Hydroxy-N-MET)
Hydroxylation, the addition of a hydroxyl (-OH) group to the molecule, is another significant Phase I metabolic route for tryptamines. researchgate.netnih.gov This can occur on the indole (B1671886) ring system or on the alkyl side chain. For many tryptamines, hydroxylation at the 6-position of the indole ring is a common metabolic step. Therefore, the formation of 6-hydroxy-N-methyl-N-ethyltryptamine (6-hydroxy-N-MET) is a probable metabolic outcome for MET. Studies on the related compound 4-HO-MET have shown that mono- and even dihydroxylation can occur. researchgate.netnih.gov
N-Oxide Metabolites
The formation of N-oxides is a recognized metabolic pathway for tertiary amine compounds, including many tryptamines. fhnw.chhyphadiscovery.com This reaction involves the oxidation of the nitrogen atom of the ethylamino group. For MET, this would lead to the formation of this compound N-oxide. This metabolite has been identified in studies of similar tryptamines like 4-HO-MET and 5-MeO-MiPT. dntb.gov.uaresearchgate.net
Conjugated Metabolites (e.g., Glucuronide Conjugates)
Phase II metabolism typically follows Phase I reactions, involving the conjugation of the metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway for hydroxylated metabolites of tryptamines. researchgate.netnih.gov Therefore, hydroxylated metabolites of MET are likely to undergo glucuronidation to form glucuronide conjugates. researchgate.netnih.gov Sulfate (B86663) conjugation is another possible Phase II pathway. fhnw.ch
Enzyme Involvement in Metabolic Transformations (e.g., Cytochrome P450 Isoenzymes like CYP2D6, CYP3A4, and Monoamine Oxidases)
The metabolic transformations of MET are catalyzed by specific enzyme systems within the liver. The key enzymes involved in tryptamine (B22526) metabolism are the Cytochrome P450 (CYP) isoenzymes and Monoamine Oxidases (MAOs). wikipedia.orgwikipedia.orgnih.gov
The CYP450 system, a superfamily of heme-containing enzymes, is responsible for the oxidative metabolism of a vast number of xenobiotics. frontiersin.org For many tryptamines, including the structurally similar N,N-dimethyltryptamine (DMT), CYP2D6 has been identified as a key enzyme in their metabolism, particularly in hydroxylation reactions. uantwerpen.be Other CYP isoenzymes such as CYP3A4 and CYP1A2 may also play a role. frontiersin.orgnih.gov
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including endogenous neurotransmitters and tryptamines. wikipedia.orgnih.gov MAO-A is particularly important in the breakdown of tryptamines like DMT. wikipedia.orguantwerpen.be It is plausible that MAO enzymes also contribute to the metabolism of MET, likely through oxidative deamination of the side chain, which could lead to the formation of an aldehyde intermediate. nih.gov
Interactive Data Tables
Table 1: Predicted Phase I Metabolites of this compound
| Metabolite | Metabolic Pathway | Description |
| N-Ethyltryptamine (NET) | N-Demethylation | Removal of the methyl group from the nitrogen atom. |
| 6-Hydroxy-N-MET | Hydroxylation | Addition of a hydroxyl group to the 6-position of the indole ring. |
| This compound N-oxide | N-Oxidation | Oxidation of the tertiary amine nitrogen. |
Table 2: Predicted Phase II Metabolites of this compound
| Metabolite | Metabolic Pathway | Description |
| 6-Hydroxy-N-MET Glucuronide | Glucuronidation | Conjugation of the hydroxylated metabolite with glucuronic acid. |
Table 3: Enzymes Potentially Involved in this compound Metabolism
| Enzyme Family | Specific Enzyme (Example) | Potential Role |
| Cytochrome P450 | CYP2D6 | Hydroxylation, N-Demethylation |
| Cytochrome P450 | CYP3A4 | Hydroxylation, N-Demethylation |
| Monoamine Oxidase | MAO-A | Oxidative Deamination |
Cross-Species Metabolic Comparisons and Enzyme Activity Discrepancies
The metabolic fate of this compound (MET) is subject to significant variation across different species, a phenomenon primarily attributable to differences in the expression and activity of metabolic enzymes. These discrepancies are crucial for understanding the compound's pharmacological and toxicological profile and for extrapolating preclinical data from animal models to humans. In vitro studies using liver microsomes from different species have been instrumental in elucidating these metabolic divergences.
Research has pointed towards the involvement of cytochrome P450 (CYP) enzymes in the metabolism of MET, with different isoforms playing dominant roles in different species. For instance, in humans, in vitro studies with liver microsomes suggest that CYP2D6 is a key enzyme in the metabolic pathway, leading to the formation of N-ethyltryptamine through N-demethylation. In contrast, studies involving rat liver microsomes have identified 6-hydroxy-MET as a significant metabolite, indicating the activity of CYP3A4. This highlights a fundamental difference in the primary metabolic routes between the two species, with humans favoring N-demethylation and rats favoring aromatic hydroxylation.
Such variations in metabolic pathways are not uncommon in the broader class of tryptamines. For example, the metabolism of the structurally related compound ketamine also shows species-specific differences in the involvement of CYP enzymes. In humans, CYP3A4 is the major enzyme responsible for its N-demethylation, whereas in dogs and horses, inhibitors of CYP2A6 and CYP2C19 show the strongest inhibition. drugbank.com These findings with related compounds underscore the principle that metabolic pathways can be highly species-dependent.
The extrapolation of metabolic data from animal models to humans is fraught with challenges due to these enzymatic differences. nih.gov The kinetic parameters of the enzymes that regulate the formation of metabolites can differ significantly among species. nih.gov Furthermore, the potential for a compound to inhibit its own metabolism can also vary. nih.gov These factors complicate direct allometric scaling from animal models. nih.gov
To address these discrepancies, researchers emphasize the necessity of cross-species comparisons using methodologies such as in vitro incubation with liver microsomes from humans and various animal models. The use of specific chemical inhibitors and antibodies for different CYP isoforms helps to pinpoint the responsible enzymes in each species. drugbank.com
Below is a data table summarizing the known metabolic pathways and the primary enzymes involved in the metabolism of this compound in different species based on available research.
| Species | Primary Metabolic Pathway | Key Enzyme(s) Involved | Major Metabolite(s) |
| Human (in vitro) | N-demethylation | CYP2D6 | N-ethyltryptamine |
| Rat (in vitro) | Aromatic Hydroxylation | CYP3A4 | 6-hydroxy-N-Methyl-N-ethyltryptamine |
Table 1. Comparative Metabolism of this compound.
It is important to note that this table represents a simplified overview based on limited available data. The complete metabolic profile of MET in various species is likely more complex, involving multiple enzymatic pathways and a wider range of minor metabolites. Further research is required to fully characterize the cross-species metabolic landscape of this compound.
Analytical Methodologies for N Methyl N Ethyltryptamine Research
Chromatographic Techniques for Detection and Quantification
Chromatography, coupled with mass spectrometry, stands as the gold standard for the definitive identification and measurement of tryptamines in complex samples. The choice of technique often depends on the required sensitivity, the sample matrix, and whether the goal is routine screening or metabolite discovery.
Gas chromatography-mass spectrometry (GC-MS) is a well-established confirmatory technique used in forensic toxicology for the analysis of a wide array of drug classes, including hallucinogenic tryptamines. nist.govjapsonline.combrjac.com.br In GC-MS analysis, compounds are separated based on their volatility and polarity in a capillary column before being ionized and fragmented in the mass spectrometer. japsonline.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for specific identification by comparison to spectral libraries. researchgate.net
For tryptamines, GC-MS methods often utilize a non-polar stationary phase, such as a 5% phenyl methyl siloxane column. japsonline.com A study detailing the analysis of 17 different tryptamines by GC-MS reported specific retention times and the main mass fragments for each compound, demonstrating the technique's utility for simultaneous identification. japsonline.com However, the thermal lability and potential for poor chromatographic performance of some tryptamines can be a limitation. Furthermore, in some instances, GC-MS screening methods may fail to detect certain synthetic tryptamines or their metabolites at low concentrations in biological samples, a challenge that was noted in a clinical toxicology case involving 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly the preferred method for the analysis of tryptamines and other NPS in biological matrices. nih.govresearchgate.net Its high sensitivity, specificity, and applicability to a broader range of compounds, including non-volatile and thermally labile molecules, make it superior to GC-MS for many applications. nih.govnih.gov From 2015 to 2020, the majority of new analytical methods developed for tryptamine (B22526) identification were based on LC-MS/MS. nih.gov
LC-MS/MS systems, particularly those with triple quadrupole mass spectrometers, are frequently used for quantification. researchgate.net These instruments operate in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard. mdpi.comresearchgate.net This approach provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. japsonline.com A validated LC-MS/MS method for 16 synthetic cathinones and their metabolites demonstrated the technique's robustness, with acceptable linearity and precision. researchgate.net The separation is typically achieved using a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. japsonline.comunit.no
Table 1: Example LC-MS/MS Parameters for Tryptamine-Related Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | HPLC system coupled to a tandem mass spectrometer | japsonline.com |
| Column | Phenomenex LUNA C8 | japsonline.com |
| Mobile Phase | Acetonitrile, methanol, and 0.1% formic acid | japsonline.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the identification of unknown compounds and the elucidation of metabolic pathways for NPS like MET. nih.govnih.gov Unlike low-resolution instruments, HRMS analyzers (e.g., Time-of-Flight (TOF) or Orbitrap) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). euseme.eu This precision allows for the determination of the elemental composition of a parent drug and its metabolites. euseme.eu
In a clinical case involving the related compound 4-HO-MET, LC-HRMS/MS was instrumental in detecting the parent compound and four of its metabolites in a blood sample, whereas a standard GC-MS screen failed to detect it and a lower-resolution LC-ion trap MS system was less successful in identifying the metabolites. nih.gov The study highlighted the superior sensitivity and specificity of LC-HRMS/MS for comprehensive toxicological screening. nih.gov Research on the biotransformation of tryptamines using the microbial model Cunninghamella elegans also employed LC-HRMS/MS to successfully identify metabolites resulting from hydroxylation, N-oxide formation, deamination, and demethylation. nih.gov This demonstrates the utility of HRMS in metabolism studies, which are critical for understanding the toxicology of NPS. nih.gov
Sample Preparation Strategies (e.g., Solid-Phase Extraction, Enzyme Digestion)
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, aimed at isolating target analytes from the matrix, concentrating them, and removing potential interferences. sigmaaldrich.com The choice of method depends on the sample type (e.g., blood, plasma, urine) and the physicochemical properties of the analyte. mdpi.com
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up and concentrating analytes from biological fluids. sigmaaldrich.commdpi.comnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The analyte of interest is retained on the phase while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. mdpi.com A comparative study of extraction methods for 19 NPS found that specific SPE cartridges were the most efficient for extraction from blood, serum, and plasma. mdpi.com
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique based on the differential solubility of an analyte in two immiscible liquid phases, often an aqueous sample and an organic solvent. unit.no
Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a simple and fast method to remove high-molecular-weight proteins. unit.no It is often achieved by adding an organic solvent like acetonitrile or methanol. A study developing a method for 21 tryptamines in whole blood found that protein precipitation with a specific filter plate yielded good recoveries and precision. unit.no
Enzyme Digestion: When analyzing urine samples for drugs and their metabolites, they are often present as glucuronide or sulfate (B86663) conjugates. euseme.eu To detect these metabolites, an enzymatic hydrolysis step, typically using β-glucuronidase, is performed prior to extraction to cleave the conjugate and release the free drug or metabolite. euseme.eu
Method Validation Parameters: Limits of Detection, Limits of Quantification, and Linearity
To ensure the reliability of analytical results, methods must be properly validated according to international guidelines. nih.gov Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and linearity. iupac.orgwikipedia.org
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from its absence (a blank) but not necessarily quantified with acceptable precision and accuracy. wikipedia.orgpjlabs.com
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. wikipedia.org
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Analytical methods for tryptamines have been developed with low limits of detection, often in the sub-ng/mL range, which is necessary for detecting these potent substances in biological samples. unit.no
Table 2: Reported Method Validation Parameters for Tryptamines
| Compound/Method | Matrix | LOD | LOQ | Linearity Range | Reference |
|---|---|---|---|---|---|
| 19 Tryptamines (LC-MS/MS) | Whole Blood | 0.14–0.6 ng/mL | ~0.4 ng/mL | 0.4–1512 ng/mL | unit.no |
| Mitragynine (HPLC-UV) | Plasma | 0.025 µg/mL | 0.050 µg/mL | Not Specified | nih.gov |
| Tryptamine Analog (GC-MS) | Blood/Urine | ~0.1 ng/mL | 0.5 ng/mL | Not Specified | |
| Tryptamine Analog (LC-MS/MS) | Plasma | 0.05 ng/mL | 0.2 ng/mL | Not Specified |
Challenges and Potential Interferences in Analytical Detection
The analysis of MET and other synthetic tryptamines is not without its challenges. The sheer number and structural diversity of NPS make comprehensive screening difficult. uniroma1.itbrjac.com.br New derivatives appear on the market faster than analytical protocols and certified reference standards can be developed, complicating identification. brjac.com.br
Key challenges include:
Lack of Reference Standards: The absence of certified analytical standards for many new tryptamines and their metabolites hinders definitive identification and accurate quantification. brjac.com.br
Metabolite Identification: The metabolic pathways for many NPS are unknown. researchgate.net Since parent compounds may be rapidly metabolized and present at very low concentrations, detecting metabolites is often crucial for confirming intake, which requires sophisticated techniques like HRMS. researchgate.netnih.gov
Matrix Interferences: Biological samples are complex mixtures. Endogenous components can interfere with the analysis, either by co-eluting with the analyte or by causing ion suppression or enhancement in the mass spectrometer, potentially affecting accuracy. brjac.com.brresearchgate.net
Structural Isomers: Different tryptamine analogs can have the same nominal mass and similar fragmentation patterns, making differentiation with low-resolution MS challenging and requiring robust chromatographic separation or high-resolution analysis. squarespace.com
Sensitivity Requirements: Tryptamines are often potent, and the concentrations found in biological fluids can be very low, necessitating highly sensitive analytical methods. brjac.com.br
Overcoming these challenges requires the continuous development and validation of advanced, sensitive, and selective analytical methods, with a particular emphasis on high-resolution mass spectrometry to keep pace with the evolving landscape of novel psychoactive substances. nih.govuniroma1.it
Preclinical Research Models and Behavioral Phenotyping
In Vitro Pharmacological Assays
In vitro assays are fundamental in determining the foundational pharmacology of a compound by examining its interaction with specific receptors and its ability to initiate cellular signaling cascades.
Radioligand displacement binding assays are utilized to determine the affinity of a compound for a specific receptor. This is achieved by measuring how effectively the compound competes with a radioactively labeled ligand known to bind to the target receptor. The resulting inhibition constant (Ki) value is a measure of binding affinity, with lower values indicating a higher affinity.
While comprehensive binding data for N-Methyl-N-ethyltryptamine across a wide array of receptors are not extensively detailed in publicly available literature, it is characterized as a serotonergic agent. anthemeap.com It is reported to be an agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, with weak activity at 5-HT1A and 5-HT2B receptors. anthemeap.com For comparison, its 4-hydroxy analog, 4-HO-MET, has been studied more extensively and shows high affinity for several serotonin receptors. nih.govresearchgate.net The methodology for these studies typically involves incubating cell membranes expressing the human receptor of interest (e.g., 5-HT2A) with a specific radioligand, such as [3H]ketanserin, and various concentrations of the test compound. maps.org The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value.
Table 8.1: Example Radioligands for Serotonin Receptor Binding Assays This table provides examples of radioligands commonly used in binding studies for various serotonin (5-HT) receptors; it does not represent specific binding data for this compound.
| Receptor | Radioligand |
|---|---|
| 5-HT1A | [3H]WAY100635 |
| 5-HT2A | [3H]ketanserin |
| 5-HT2C | [3H]mesulergine |
| 5-HT2B | [3H]LSD |
Data sourced from maps.org
Following binding, cellular assays are employed to determine a compound's functional activity at a receptor—whether it acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response initiated by the compound, such as the activation of second messenger pathways. Common assays include measuring phosphoinositide (PI) hydrolysis or calcium mobilization following receptor activation. acs.orgresearchgate.net The potency (EC50 value) and efficacy (Emax value) of the compound are determined from these experiments.
This compound is described as a partial agonist at the 5-HT2A and 5-HT2C receptors. anthemeap.com However, specific EC50 and Emax values from functional assays for MET are not widely published. Studies on structurally related tryptamines, such as N,N-dimethyltryptamine (DMT) and 4-hydroxy-N,N-dialkyltryptamines, show that they act as full or partial agonists at 5-HT2 subtypes, stimulating signaling pathways like calcium mobilization. acs.orgresearchgate.netwikipedia.org For example, in calcium flux assays, many 4-hydroxytryptamines display high potency at the 5-HT2A receptor with EC50 values in the low nanomolar range. researchgate.net
In Vivo Animal Models for Neurobiological Effects
In vivo models in animals are crucial for understanding how a compound's molecular actions translate into behavioral and physiological effects in a whole organism.
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational movement of the head. nih.gov It is a well-established behavioral proxy for hallucinogenic potential in humans, as it is reliably induced by serotonergic hallucinogens and mediated by the activation of 5-HT2A receptors. nih.govbiomolther.org The HTR assay is widely used to screen novel compounds for psychedelic-like activity. nih.govnih.gov
This compound has been reported to produce the head-twitch response in rodents, which is consistent with its classification as a serotonergic psychedelic. anthemeap.combiomolther.org Studies on other N,N-dialkyltryptamines such as N,N-diethyltryptamine (DET) and N,N-dipropyltryptamine (DPT) have also demonstrated their ability to induce the HTR, further validating this model for this class of compounds. biomolther.org Typically, the response follows an inverted U-shaped dose-response curve, where the frequency of head twitches increases with the dose up to a certain point, after which higher doses may lead to a decrease in the response, potentially due to the engagement of other receptor systems or competing behaviors. wikipedia.org
Drug discrimination is a sophisticated behavioral paradigm used to assess the interoceptive (subjective) effects of a drug in animals. In this model, animals (typically rats or mice) are trained to recognize the subjective state induced by a specific training drug (e.g., the hallucinogen DOM) and to make a differential response (e.g., press one of two levers) to receive a reward. Once trained, other test compounds can be administered to see if they "substitute" for the training drug, meaning the animal makes the response associated with the training drug. This indicates that the test compound has similar subjective effects.
There are no specific drug discrimination studies for this compound reported in the available literature. However, research on its close structural analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), has been conducted. In rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from vehicle, 4-HO-MET fully substituted for the discriminative stimulus effects of DOM. This finding suggests that 4-HO-MET produces subjective effects in rats that are similar to those of a classic hallucinogen. In these studies, N-methyl-N-ethyl substituted compounds were found to be more potent than their N,N-diisopropyl counterparts.
Table 8.2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | MET |
| Serotonin | 5-HT |
| 4-Hydroxy-N-methyl-N-ethyltryptamine | 4-HO-MET |
| [3H]ketanserin | |
| [3H]WAY100635 | |
| [3H]mesulergine | |
| [3H]LSD | |
| N,N-Dimethyltryptamine | DMT |
| N,N-Diethyltryptamine | DET |
| N,N-Dipropyltryptamine | DPT |
| Pyrrolidino tryptamine (B22526) | PYT |
| α-Ethyltryptamine | AET |
Application of Receptor Knockout Models for Mechanistic Elucidation
The mechanistic pathways of psychoactive compounds like this compound are often delineated through a combination of behavioral phenotyping in animal models and the use of genetically modified animals, such as receptor knockout mice. This approach allows researchers to link specific behavioral responses to the activity of individual receptor subtypes.
Behavioral Phenotyping: The Head-Twitch Response
A key behavioral assay used to assess the in-vivo activity of serotonergic hallucinogens is the head-twitch response (HTR) in rodents. nih.gov This rapid, intermittent rotational movement of the head is considered a reliable behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism for the characteristic effects of classic psychedelics. nih.gov Studies have demonstrated that this compound (MET), along with other N,N-dialkylated tryptamines such as N,N-diethyltryptamine (DET) and N,N-dipropyltryptamine (DPT), reliably induces the head-twitch response in rodents. nih.gov This finding strongly suggests that MET's pharmacological activity is mediated, at least in part, through the 5-HT2A receptor.
Mechanistic Elucidation with Knockout Models
While HTR provides behavioral evidence of 5-HT2A receptor engagement, receptor knockout models offer definitive confirmation of a receptor's role in a drug's mechanism of action. In these models, the gene encoding a specific receptor, for instance, the 5-HT2A receptor, is inactivated or "knocked out."
Although specific studies utilizing receptor knockout mice to exclusively assess the effects of MET are not prominent in the available scientific literature, extensive research with other potent 5-HT2A agonists has established the validity of this model. For example, studies with other hallucinogens have shown that 5-HT2A receptor knockout mice exhibit a significantly attenuated or completely absent HTR when administered these compounds. acs.org This demonstrates that the 5-HT2A receptor is necessary for this behavioral effect. Given that MET induces the HTR, it is inferred that its activity would be similarly diminished in 5-HT2A knockout mice, confirming the critical role of this receptor in its pharmacological profile.
This combination of behavioral phenotyping with receptor knockout technology is a cornerstone of modern pharmacology for dissecting the complex interactions between compounds and their biological targets.
| Compound | Observed Head-Twitch Response (HTR) in Rodents | Primary Mediating Receptor |
| This compound (MET) | Yes nih.gov | Inferred to be 5-HT2A nih.gov |
| N,N-Dimethyltryptamine (DMT) | Yes nih.gov | 5-HT2A |
| N,N-Diethyltryptamine (DET) | Yes nih.gov | 5-HT2A |
| Psilocin (4-HO-DMT) | Yes nih.gov | 5-HT2A |
Computational Modeling and Simulation Approaches
In recent years, computational methods have become indispensable tools in pharmacology and drug discovery for predicting and analyzing the interactions between ligands and their biological targets. For novel psychoactive compounds like MET, these in silico techniques offer a powerful means to investigate their structure-activity relationships, binding modes, and dynamic behavior at the molecular level, often guiding further in vitro and in vivo research. tandfonline.com
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the specific interactions that stabilize the ligand-receptor complex.
While specific molecular docking studies focusing exclusively on this compound are not widely published, the methodology has been applied to its close structural analogs. For instance, molecular docking simulations have been proposed to map the interactions between the hydroxylated analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), and the conserved serine residues within the binding pocket of serotonin receptors. Such studies aim to identify key hydrogen bonds and other non-covalent interactions that determine the compound's binding affinity and selectivity. For MET, a docking simulation into the 5-HT2A receptor would likely show interactions between the indole (B1671886) nitrogen and key residues, as well as hydrophobic interactions involving the ethyl and methyl groups on the terminal nitrogen.
Illustrative Data from a Hypothetical Docking Simulation of MET
| Receptor Site Residue | Potential Interaction Type with MET | Interacting Moiety of MET |
|---|---|---|
| Aspartic Acid (e.g., Asp155) | Ionic Bond / Hydrogen Bond | Protonated Terminal Nitrogen |
| Serine (e.g., Ser242) | Hydrogen Bond | Indole N-H group |
| Phenylalanine (e.g., Phe339) | π-π Stacking | Indole Ring |
This table is illustrative and represents the types of interactions that would be investigated in a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Models for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties (descriptors) that are critical for that activity and can then be used to predict the activity of new, untested compounds.
No specific QSAR models developed for this compound have been identified in the reviewed literature. However, QSAR studies have been conducted on broader classes of hallucinogenic compounds, such as phenylisopropylamines, to correlate properties like lipophilicity and electronic character with 5-HT2 receptor affinity. acs.org A QSAR study of tryptamines including MET would involve calculating a range of molecular descriptors for each compound and correlating them with a measured biological activity, such as 5-HT2A receptor binding affinity (Ki) or functional potency (EC50).
Key Descriptor Classes for a Tryptamine QSAR Model
| Descriptor Category | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial charges, Dipole moment | Governs electrostatic and hydrogen bonding interactions with the receptor. |
| Steric / Topological | Molecular weight, Molar refractivity, Shape indices | Influences how the molecule fits into the receptor binding pocket. |
| Lipophilicity | LogP (octanol-water partition coefficient) | Affects the ability of the molecule to cross cell membranes and reach the target. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. researchgate.netgoogle.com This technique is used to assess the stability of the docked pose, analyze the flexibility of the ligand in the binding site, and calculate the free energy of binding, which is a more rigorous estimate of binding affinity than docking scores.
Virtual Screening Methodologies in Ligand Design
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods (searching for molecules similar to a known active ligand) or structure-based methods (docking a library of compounds into the receptor's binding site).
There are no reports of virtual screening campaigns specifically aimed at designing new ligands based on the this compound scaffold. However, virtual screening has been used to assess the binding affinity profiles of various substituted tryptamines and phenethylamines. nih.gov A hypothetical ligand-based virtual screen could use the MET structure as a query to find other compounds in a database with similar 2D or 3D features, potentially identifying novel serotonergic agents. A structure-based screen would involve docking a large chemical library against the 5-HT2A receptor structure to find new, chemically diverse molecules that fit the binding site and could potentially mimic or modulate the activity of MET.
Q & A
Q. What are the key physicochemical properties of MET critical for experimental design?
MET (C₁₃H₁₈N₂; molar mass 202.295 g/mol) is a psychedelic tryptamine with limited solubility in aqueous solutions. Its freebase form is volatile at high temperatures, making vaporization a potential administration route (hypothesized active dose: ~15 mg). Key properties include a CAS Registry Number (5599-69-9) and structural analogs (e.g., DMT, DET) .
Table 1: Physicochemical Properties of MET
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂ | |
| Molar Mass | 202.295 g/mol | |
| CAS Number | 5599-69-9 | |
| Hypothesized Vaporization Dose | ~15 mg (freebase) |
Methodological Insight: Use computational tools (e.g., ChemDraw) to model MET’s structure and predict solubility/logP values. Validate experimentally via HPLC-UV with reference standards .
Q. Which analytical methods are validated for MET quantification in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. For example:
- GC-EI-MS : Detects MET via electron ionization, with a detection limit of ~0.1 ng/mL in blood .
- LC-MS/MS : Offers higher sensitivity (LOD: 0.05 ng/mL) and specificity for metabolites .
Table 2: Analytical Parameters for MET Detection
| Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| GC-MS | Blood/Urine | 0.1 ng/mL | 0.5 ng/mL | |
| LC-MS/MS | Plasma | 0.05 ng/mL | 0.2 ng/mL |
Methodological Insight: Optimize sample preparation using solid-phase extraction (SPE) to minimize matrix interference .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in MET’s neuropharmacological mechanisms?
Contradictions in receptor affinity data (e.g., 5-HT₂A vs. σ-1 receptor binding) require:
- In vitro assays : Radioligand displacement studies using transfected HEK293 cells expressing human 5-HT₂A receptors .
- In vivo models : Behavioral assays (e.g., head-twitch response in rodents) paired with receptor knockout models .
Table 3: Experimental Design for Receptor Binding Studies
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell Line | HEK293 transfected with 5-HT₂A | |
| Ligand | [³H]Ketanserin (5-HT₂A antagonist) | |
| Control | DMT or Psilocybin as reference compound |
Methodological Insight: Use Schild analysis to calculate Ki values and confirm competitive binding .
Q. What strategies address conflicting data on MET’s metabolic pathways?
Discrepancies in metabolic profiles (e.g., CYP2D6 vs. CYP3A4 involvement) necessitate:
- Cross-species comparisons : Human liver microsomes vs. rodent models .
- Isotopic labeling : Track metabolites via ¹⁴C-labeled MET in urine samples .
Table 4: Key MET Metabolites and Enzymes
| Metabolite | Enzyme Responsible | Species | Reference |
|---|---|---|---|
| N-Ethyltryptamine | CYP2D6 | Human | |
| 6-Hydroxy-MET | CYP3A4 | Rat |
Methodological Insight: Combine high-resolution mass spectrometry (HRMS) with enzyme inhibition assays to map metabolic pathways .
Q. How should researchers design longitudinal studies to assess MET’s neurotoxic potential?
- Animal models : Administer MET (1–5 mg/kg, i.p.) to Sprague-Dawley rats over 28 days. Assess neurodegeneration via immunohistochemistry (e.g., Fluoro-Jade B staining) .
- Behavioral endpoints : Monitor spatial memory (Morris water maze) and anxiety (elevated plus maze) .
Table 5: Longitudinal Study Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Dose Range | 1–5 mg/kg (i.p.) | |
| Duration | 28 days | |
| Histological Marker | Fluoro-Jade B |
Methodological Insight: Include a positive control (e.g., MDMA) to benchmark neurotoxic effects .
Guidelines for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
